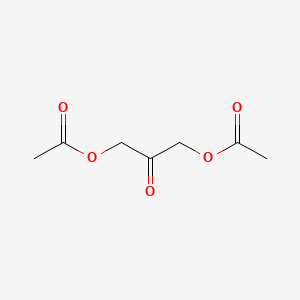

1,3-Diacetoxyacetone

Cat. No. B1361596

Key on ui cas rn:

6946-10-7

M. Wt: 174.15 g/mol

InChI Key: PZVCVSQSQHGBNE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07619101B2

Procedure details

A 16 L reactor equipped with a mechanical stirrer, a Pt-100 thermometer, a reflux condenser and a nitrogen inlet was charged with 1.00 kg (10.9 mol) 1,3-dihydroxyacetone and 3.25 L (4.03 mol) pyridine. To this suspension 3.31 L (34.8 mol) acetic acid anhydride was added during 35 min, maintaining the temperature between 15 and 22° C. with a cooling bath. During the addition the suspension turned into a clear, slightly reddish solution. The mixture was stirred for 2.5 h at RT before it was concentrated on a rotatory evaporator at 50-55° C./10 mbar. The oily residue was dissolved in 10.0 L dichloromethane and washed two times with 5.0 L 2N hydrochloric acid, then with 5.0 L water. The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar and the oily residue was further dried under these conditions for 1.5 h. The dark red crude product (2 kg) was dissolved in 5.7 L toluene and the solution was warmed to 30° C. 5 L heptane were added during 10 min and the resulting turbid solution was seeded with product crystals, whereas fast crystallization occurred. 5 L heptane was added to the suspension to improve stirability. After stirring overnight at RT the suspension was cooled to 0° C. and stirred for 2 h at that temperature. The crystals then were filtered off and washed portionwise with totally 7 L of pre-cooled heptane. The crystals were dried at 30-35° C. at <=10 mbar over the weekend, to give 1.47 kg 1,3-diacetoxyacetone (78% yield; assay: 100%).

[Compound]

Name

suspension

Quantity

3.31 L

Type

reactant

Reaction Step Two

Name

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

B(O)(O)[C@H]1N([C:7]([C@@H:9](N)C(C)C)=[O:8])CCC1.CS(O)(=O)=O.[OH:21][CH2:22][C:23]([CH2:25][OH:26])=[O:24].N1C=CC=CC=1.[C:33](OC(=O)C)(=[O:35])[CH3:34]>>[C:33]([O:21][CH2:22][C:23]([CH2:25][O:26][C:7](=[O:8])[CH3:9])=[O:24])(=[O:35])[CH3:34] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

1 kg

|

|

Type

|

reactant

|

|

Smiles

|

OCC(=O)CO

|

|

Name

|

|

|

Quantity

|

3.25 L

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1

|

Step Two

[Compound]

|

Name

|

suspension

|

|

Quantity

|

3.31 L

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 2.5 h at RT before it

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 16 L reactor equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintaining the temperature between 15 and 22° C. with a cooling bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition the suspension

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

was concentrated on a rotatory evaporator at 50-55° C./10 mbar

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The oily residue was dissolved in 10.0 L dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

washed two times with 5.0 L 2N hydrochloric acid

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic layer was concentrated on a rotatory evaporator at 40° C./10 mbar

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the oily residue was further dried under these conditions for 1.5 h

|

|

Duration

|

1.5 h

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The dark red crude product (2 kg) was dissolved in 5.7 L toluene

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was warmed to 30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

5 L heptane were added during 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting turbid solution was seeded with product crystals, whereas fast crystallization

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

5 L heptane was added to the suspension

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring overnight at RT the suspension

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was cooled to 0° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred for 2 h at that temperature

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The crystals then were filtered off

|

WASH

|

Type

|

WASH

|

|

Details

|

washed portionwise with totally 7 L of pre-cooled heptane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crystals were dried at 30-35° C. at <=10 mbar over the weekend

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(=O)OCC(=O)COC(C)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.47 kg | |

| YIELD: PERCENTYIELD | 78% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |